molecular formula C13H9Cl2N3 B596041 2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1269771-37-0

2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B596041
CAS RN: 1269771-37-0
M. Wt: 278.136
InChI Key: UZWQIZPEXSGHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole, commonly known as DCPMB, is a synthetic molecule used in a variety of scientific research applications. DCPMB is a heterocyclic compound with a fused benzimidazole ring system and a pyridine moiety. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. DCPMB has a wide range of properties, including antimicrobial, anti-inflammatory, and analgesic activities. Its unique structure and properties make it a valuable tool for scientists in many areas of research.

Scientific Research Applications

DCPMB has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent against gram-positive and gram-negative bacteria, as well as fungi and viruses. DCPMB has also been used in studies of its anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. In addition, DCPMB has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

DCPMB has been shown to act on a variety of targets within cells. It has been shown to interact with DNA, RNA, and proteins, as well as modulate the activity of enzymes and other proteins. In addition, DCPMB has been shown to interact with cell membranes, leading to the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
DCPMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation and pain. In addition, DCPMB has been shown to inhibit the growth of cancer cells and modulate the activity of enzymes involved in neurological disorders.

Advantages and Limitations for Lab Experiments

DCPMB has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in both aqueous and organic solvents. In addition, DCPMB has a wide range of properties, making it a useful tool for researchers in many areas of study. However, DCPMB also has some limitations. It is not very stable in solution, and it is not very soluble in non-polar solvents.

Future Directions

There are many potential future directions for research involving DCPMB. These include further research into its antimicrobial and anti-inflammatory activities, as well as its potential as a therapeutic agent for neurological disorders. In addition, further research into the mechanisms of action of DCPMB could lead to the development of new compounds with improved properties. Finally, research into the potential toxicity of DCPMB could lead to the development of safer compounds for use in laboratory experiments.

Synthesis Methods

DCPMB can be synthesized using a variety of methods, including the reaction of 2,5-dichloropyridine with 1-methylbenzimidazole in methanol. The reaction is catalyzed by a strong base such as potassium hydroxide and proceeds at room temperature. The product is then isolated by precipitation, followed by filtration and drying.

properties

IUPAC Name

2-(2,5-dichloropyridin-4-yl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-18-11-5-3-2-4-10(11)17-13(18)8-6-12(15)16-7-9(8)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWQIZPEXSGHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole

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